molecular formula C10H10N2O B3296413 3-Methoxy-4-methyl-1,5-naphthyridine CAS No. 893566-31-9

3-Methoxy-4-methyl-1,5-naphthyridine

Cat. No. B3296413
CAS RN: 893566-31-9
M. Wt: 174.20 g/mol
InChI Key: NQSLOFYQIIFSHI-UHFFFAOYSA-N
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Description

It belongs to the class of 1,5-naphthyridines, which exhibit significant importance in medicinal chemistry due to their diverse biological activities . These compounds are characterized by a fused pyridine ring system with different arrangements of nitrogen atoms.

2.

Synthesis Analysis

Several synthetic strategies have been explored for the preparation of 1,5-naphthyridines. For instance, chloronitropyridine can react with tributyl (1-ethoxyvinyl)tin, followed by fluorination and subsequent condensation, resulting in the formation of the 1,5-naphthyridine ring .

6.

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 3-Methoxy-4-methyl-1,5-naphthyridine is .

Scientific Research Applications

Synthesis Methods

  • 3-Methoxy-4-methyl-1,5-naphthyridine's synthesis involves various chemical processes. For example, 3-Amino-5-methoxy-4-methyl-pyridine undergoes the Skraup reaction to yield 1,5-naphthyridine, which is then treated to form N,N-dimethyl enamine intermediate. This is further processed to produce 3-hydroxy-1,5-naphthyridine-4-carbaldehyde (Li et al., 2010).

Chemical Properties and Structural Analysis

  • Studies on the structural properties and behavior of 3-Methoxy-4-methyl-1,5-naphthyridine derivatives, like their IR and UV spectra, have been conducted. These studies provide insights into their crystalline state, tautomeric equilibriums, and basicity constants (Titkova et al., 1981).

Pharmaceutical Research

  • Naphthyridine derivatives, which include compounds related to 3-Methoxy-4-methyl-1,5-naphthyridine, have been explored for their antimalarial activity. While some derivatives did not show significant activity in preliminary screens, this research contributes to the understanding of their pharmacological potential (Barlin & Tan, 1984, 1985).

Anticancer Properties

  • Certain naphthyridine-based systems, including derivatives of 3-Methoxy-4-methyl-1,5-naphthyridine, have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. This research suggests potential applications in cancer treatment (Murugesh et al., 2014).

Development of Novel Compounds

  • Research has been conducted on the synthesis of novel compounds using 3-Methoxy-4-methyl-1,5-naphthyridine derivatives, exploring their use in creating new chemical entities with potential pharmacological applications (Kumar et al., 2003).

Industrial Applications

  • The industrial-scale synthesis of fluoronaphthyridines, which could include 3-Methoxy-4-methyl-1,5-naphthyridine derivatives, has been explored. Different methods of introducing the fluorine atom in these compounds and their suitability for large-scale production have been studied, highlighting their potential industrial applications (Abele et al., 2014).

Cancer Research

  • A novel naphthyridine derivative showed significant anticancer activity in human melanoma cells. The compound induces necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Corrosion Inhibition

  • Naphthyridine derivatives, including 3-Methoxy-4-methyl-1,5-naphthyridine, have been evaluated as corrosion inhibitors for steel in acidic environments. These studies are crucial in understanding their application in industrial corrosion protection (Ansari & Quraishi, 2015).

properties

IUPAC Name

3-methoxy-4-methyl-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9(13-2)6-12-8-4-3-5-11-10(7)8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSLOFYQIIFSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1OC)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659624
Record name 3-Methoxy-4-methyl-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-methyl-1,5-naphthyridine

CAS RN

893566-31-9
Record name 3-Methoxy-4-methyl-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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